Ethyl 4-(2-((2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-[2-[2-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6S2/c1-2-30-22(29)26-7-5-25(6-8-26)20(28)14-33-13-19(27)24-21-23-16(12-34-21)15-3-4-17-18(11-15)32-10-9-31-17/h3-4,11-12H,2,5-10,13-14H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMBIMWCRIBZTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through hydrogen bonding, ionic interactions, or hydrophobic interactions.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects.
Biological Activity
Ethyl 4-(2-((2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, particularly focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A piperazine core
- A thiazole moiety
- A dioxin ring structure
This combination of functional groups is thought to contribute to its biological activity, particularly in inhibiting various enzymes and pathways involved in disease processes.
Antioxidant Activity
Several studies have indicated that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the dioxin ring is particularly noted for its ability to scavenge free radicals, which can mitigate oxidative stress in cellular environments.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- α-glucosidase : Demonstrated inhibitory activity with IC50 values indicating effective modulation of glucose metabolism, which is crucial in diabetes management.
- c-Jun N-terminal kinase (JNK) : Research shows potential as a JNK inhibitor, which plays a role in cell proliferation and apoptosis. The structural modifications significantly affect the IC50 values and selectivity against related kinases.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals how variations in the compound's structure influence its biological activity:
| Modification | Effect on Activity | IC50 (μM) |
|---|---|---|
| 5-Nitrothiazole substitution | Enhanced JNK inhibition | 1.8 |
| Dioxin ring variation | Substantial increase in activity | 0.4 |
| Removal of thiazole group | Significant loss of activity | >50 |
This table illustrates how specific modifications can either enhance or diminish the compound's effectiveness against targeted enzymes.
Study 1: In Vivo Efficacy
In a recent study involving diabetic mouse models, administration of the compound led to significant reductions in blood glucose levels without causing hypoglycemia. This suggests a favorable safety profile and potential therapeutic application in managing diabetes.
Study 2: Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of the compound to various targets. The results indicate strong interactions with JNK, supporting experimental findings regarding its inhibitory properties.
Q & A
Q. What are the critical steps and optimization parameters for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Thiazole ring formation : Coupling of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with thiazole precursors under reflux conditions (e.g., ethanol or DMF at 80–100°C) .
- Piperazine functionalization : Nucleophilic substitution or amidation to attach the piperazine-carboxylate moiety, requiring anhydrous conditions and catalysts like DCC/DMAP .
- Thioether linkage : Reaction of mercaptoacetyl intermediates with chloroacetyl derivatives, optimized at pH 7–8 to avoid disulfide formation . Key parameters: Temperature control (±2°C), solvent polarity (DMF > ethanol for solubility), and reaction time (12–24 hours for completion) .
Q. Which analytical techniques are essential for characterizing this compound, and what parameters should be prioritized?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thiazole and piperazine moieties. Key signals include:
- Thiazole C-2 proton: δ 7.8–8.2 ppm (doublet, J = 3–4 Hz) .
- Piperazine N-CH₂ protons: δ 3.4–3.7 ppm (multiplet) .
Q. How should researchers assess the compound’s stability under storage and experimental conditions?
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C typical for thiazole derivatives) .
- Photostability : Store in amber vials at –20°C; monitor UV-vis absorbance (λ = 280 nm) over 72 hours for degradation .
- Hydrolytic Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; analyze via HPLC for ester bond hydrolysis .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Kinase Inhibition : Use ADP-Glo™ assays targeting PI3K/AKT/mTOR pathways, given structural similarity to thiazole-containing kinase inhibitors .
- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli (concentration range: 1–100 µM) .
- Cytotoxicity : MTT assay on HEK-293 and HeLa cells (IC₅₀ calculation with 48-hour exposure) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Orthogonal Assays : Validate conflicting cytotoxicity results using both MTT and ATP-based luminescence assays to rule out false positives from thiazole redox activity .
- Purity Reassessment : Re-analyze batches with conflicting data via HPLC-MS; impurities <0.5% required for reliable IC₅₀ values .
- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct binding to suspected targets (e.g., PI3Kγ) .
Q. What computational strategies are effective for target identification and binding mode prediction?
- Molecular Docking : Use AutoDock Vina with PI3Kγ (PDB: 6LCT) to model the thiazole-piperazine scaffold in the ATP-binding pocket .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted binding poses (RMSD <2 Å acceptable) .
- Pharmacophore Mapping : Align with known inhibitors (e.g., LY294002) to identify critical hydrogen bonds (e.g., carbonyl-O to Lys833) .
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Piperazine Modifications : Replace ethyl carboxylate with tert-butyl groups to enhance lipophilicity (logP increase by 0.8–1.2) and blood-brain barrier penetration .
- Thioether Linkage Replacement : Substitute sulfur with sulfone to improve metabolic stability (test in liver microsomes; t₁/₂ >60 minutes desirable) .
- Bioisosteric Replacement : Swap dihydrodioxin with tetrahydrofuran to reduce molecular weight while maintaining π-π stacking .
Q. What experimental approaches evaluate stability under physiological conditions?
- Plasma Stability : Incubate in human plasma (37°C, 1 hour); quench with acetonitrile and quantify parent compound via LC-MS/MS (acceptability: >80% remaining) .
- pH-Dependent Degradation : Use USP buffers (pH 1.2–6.8) to simulate gastrointestinal conditions; monitor by NMR for ester hydrolysis .
- Light Exposure Testing : Follow ICH Q1B guidelines with a xenon lamp (1.2 million lux hours) to assess photodegradation pathways .
Q. How can researchers elucidate degradation pathways and reactive intermediates?
- Forced Degradation Studies : Expose to 3% H₂O₂ (oxidative), 0.1M NaOH (hydrolytic), and heat (80°C) for 24 hours; characterize degradants via LC-HRMS .
- Trapping Experiments : Add glutathione (5 mM) during oxidative stress to detect thiol-reactive intermediates (e.g., sulfenic acid derivatives) .
- Isotope Labeling : Synthesize ¹³C-labeled piperazine to track fragmentation patterns in mass spectra .
Q. What mechanistic studies validate the compound’s reactivity in key synthetic steps?
- Kinetic Analysis : Use in situ IR to monitor thiazole ring formation (disappearance of NH₂ peak at 3350 cm⁻¹) and calculate activation energy (Eₐ) .
- Isotope Effects : Compare reaction rates with deuterated vs. non-deuterated amines to confirm rate-limiting steps (e.g., C–N coupling) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict transition states for thioether bond formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
